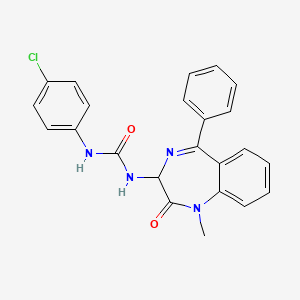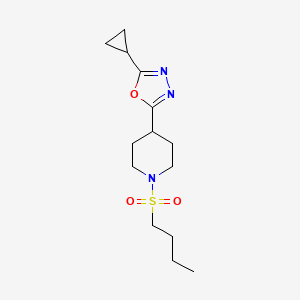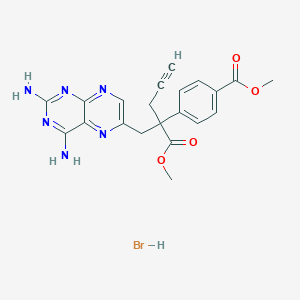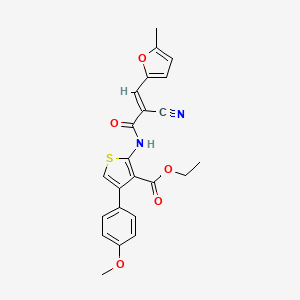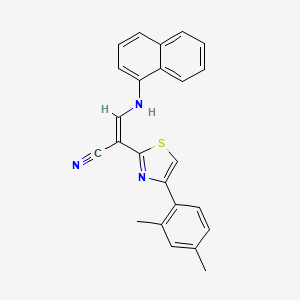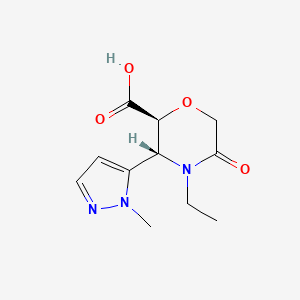![molecular formula C22H23ClFN5O3S B2365530 N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1251686-90-4](/img/structure/B2365530.png)
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The specific molecular structure of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure . Specific physical and chemical properties of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” are not available in the sources I found.Scientific Research Applications
Plant Growth Regulation
Urea derivatives, including compounds similar to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have been identified as cytokinin-like molecules that regulate plant growth. These synthetic compounds are potent regulators of cell division and differentiation, often surpassing the activity of natural cytokinins. Their structure-activity relationship studies have led to the discovery of new urea cytokinins and derivatives that specifically enhance adventitious root formation, critical for plant morphogenesis and agriculture applications (Ricci & Bertoletti, 2009).
Environmental and Agricultural Chemistry
In the environmental science realm, N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea analogs have been evaluated as selective herbicides for grain sorghum, showcasing the importance of such compounds in developing safer, more efficient agricultural chemicals. These studies include assessments of their binding activity, phytotoxicity, and selective herbicidal properties, highlighting their potential to contribute to more sustainable farming practices (Gardner et al., 1985).
Antimicrobial Applications
Research into N-alkyl substituted urea derivatives has unveiled their potential as antibacterial and antifungal agents. This research avenue is crucial, given the rising antibiotic resistance. Compounds bearing fluoro substituents at ortho and para positions of the phenyl ring, similar in structure to N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea, have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Molecular Imaging
In the medical field, derivatives of N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea have been synthesized and investigated as molecular imaging agents for angiogenesis, critical in cancer research and diagnosis. The ability to label these compounds with fluorine-18, creating PET biomarkers, represents a significant advancement in non-invasive imaging techniques, aiding in the detection and monitoring of cancer progression (Ilovich et al., 2008).
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with . Specific information on the mechanism of action of “N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is not available in the sources I found.
Safety and Hazards
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-13-17(5-8-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-11-9-28(10-12-29)18-6-3-16(23)4-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZGPQHVWOKUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
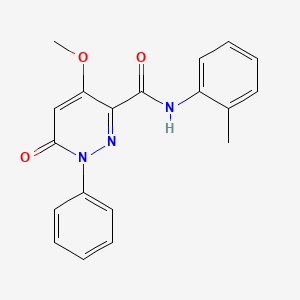

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)
